molecular formula C14H22N4O2 B2733421 tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate CAS No. 1448850-61-0

tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate

Cat. No.: B2733421
CAS No.: 1448850-61-0
M. Wt: 278.356
InChI Key: ZGTDOCGOWZXXGI-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate: is a synthetic organic compound characterized by a tert-butyl ester group attached to a chiral pyrrolidine ring, which is further substituted with a 6-methylpyrimidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced through esterification, often using tert-butyl chloroformate in the presence of a base like triethylamine.

    Attachment of the 6-Methylpyrimidin-4-yl Group: This step involves a nucleophilic substitution reaction where the pyrrolidine nitrogen attacks a suitable electrophile, such as 6-methylpyrimidin-4-yl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl group on the pyrimidine ring.

    Reduction: Reduction reactions may target the pyrimidine ring or the ester group, converting them into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology and Medicine

This compound is explored for its potential as a pharmacophore in drug design. Its structure suggests it could interact with biological targets, such as enzymes or receptors, making it a candidate for developing new therapeutic agents.

Industry

In the chemical industry, it may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism by which tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, if used as a drug, it might inhibit an enzyme by binding to its active site, thereby blocking substrate access and altering the enzyme’s activity. The pyrimidine ring could be involved in hydrogen bonding or π-π interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R)-3-[(4-methylpyrimidin-2-yl)amino]pyrrolidine-1-carboxylate
  • tert-Butyl (3R)-3-[(6-chloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate

Uniqueness

The unique aspect of tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 6-methylpyrimidin-4-yl group may confer distinct electronic and steric properties compared to other similar compounds, potentially leading to unique biological activities or synthetic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Biological Activity

tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate, with CAS number 1448850-61-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H22N4O2. Its structure includes a pyrrolidine core substituted with a tert-butyl group and a 6-methylpyrimidine moiety, which may influence its biological interactions.

Antiviral Activity

Recent studies have indicated that compounds similar to tert-butyl derivatives exhibit antiviral properties. For instance, N-Heterocycles, including those with pyrimidine structures, have shown promise as antiviral agents against various viruses, including HIV and influenza . Although specific data on this compound is limited, the structural similarities suggest potential antiviral efficacy.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of new compounds. Research has indicated that pyrimidine derivatives can act as inhibitors of various enzymes involved in disease processes. For example, some pyrimidine-based compounds have been shown to inhibit reverse transcriptase, an enzyme critical for the replication of retroviruses . The specific activity of this compound in this context remains to be fully elucidated.

Cytotoxicity and Selectivity

The cytotoxic effects of compounds are typically assessed using the CC50 value, which indicates the concentration required to kill 50% of a cell population. Lower CC50 values suggest higher cytotoxicity. While specific CC50 data for this compound is not available, similar compounds have demonstrated varying degrees of cytotoxicity depending on their structural modifications .

Case Studies

  • Antiviral Screening : A study involving various pyrimidine derivatives found that certain structural modifications enhanced antiviral activity against HIV. The presence of a methyl group at the 6-position of the pyrimidine ring was noted to improve binding affinity to viral targets .
  • Enzyme Activity : Inhibition assays conducted on related compounds demonstrated significant activity against key enzymes in viral replication pathways. These findings suggest that this compound may also exhibit similar enzyme inhibition characteristics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralPotential against HIV
Enzyme InhibitionInhibits reverse transcriptase
CytotoxicityVaries with compound structure

Properties

IUPAC Name

tert-butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-10-7-12(16-9-15-10)17-11-5-6-18(8-11)13(19)20-14(2,3)4/h7,9,11H,5-6,8H2,1-4H3,(H,15,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTDOCGOWZXXGI-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=N1)N[C@@H]2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.